molecular formula C8H15NO3 B14498483 4-Methyl-5-nitroheptan-2-one CAS No. 65199-75-9

4-Methyl-5-nitroheptan-2-one

Katalognummer: B14498483
CAS-Nummer: 65199-75-9
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: SUYBEVJNLWJVDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-5-nitroheptan-2-one is an organic compound with the molecular formula C8H15NO3 It is a nitroketone, characterized by the presence of both a nitro group (-NO2) and a ketone group (-C=O) within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-nitroheptan-2-one typically involves the nitration of a suitable precursor. One common method is the nitration of 4-methylheptan-2-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-5-nitroheptan-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The ketone group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 4-Methyl-5-aminoheptan-2-one.

    Oxidation: 4-Methyl-5-nitroheptanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Methyl-5-nitroheptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 4-Methyl-5-nitroheptan-2-one depends on its specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methyl-5-nitrohexan-2-one
  • 4-Methyl-5-nitrooctan-2-one
  • 4-Methyl-5-nitroheptan-3-one

Uniqueness

4-Methyl-5-nitroheptan-2-one is unique due to its specific molecular structure, which combines a nitro group and a ketone group on a heptane backbone. This combination imparts distinct reactivity and properties compared to similar compounds with different chain lengths or functional group positions.

Eigenschaften

CAS-Nummer

65199-75-9

Molekularformel

C8H15NO3

Molekulargewicht

173.21 g/mol

IUPAC-Name

4-methyl-5-nitroheptan-2-one

InChI

InChI=1S/C8H15NO3/c1-4-8(9(11)12)6(2)5-7(3)10/h6,8H,4-5H2,1-3H3

InChI-Schlüssel

SUYBEVJNLWJVDO-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(C)CC(=O)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.